Home > Products > Screening Compounds P129502 > 2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline
2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline - 861208-37-9

2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline

Catalog Number: EVT-3011449
CAS Number: 861208-37-9
Molecular Formula: C22H15Cl3N2O
Molecular Weight: 429.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of Enzymes: Quinazoline derivatives have been shown to inhibit various enzymes involved in key cellular processes, such as cell signaling, DNA replication, and cell division. For example, some quinazoline derivatives act as tyrosine kinase inhibitors, which are being investigated for their anticancer potential. [ [] ]
  • Receptor Binding: Quinazoline derivatives can bind to various receptors, including G protein-coupled receptors (GPCRs), tyrosine kinase receptors, and nuclear receptors, modulating their downstream signaling pathways. For example, some quinazoline derivatives are antagonists of the CB1 cannabinoid receptor. [ [], [], [], [] ]
Applications
  • Central Nervous System (CNS) Agents: Quinazoline derivatives have shown potential in the treatment of CNS disorders. For example, some compounds are being investigated for their anticonvulsant, anxiolytic, and antidepressant properties. [ [] ]

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor [, , , , , ]. It is frequently used in research to investigate the role of the CB1 receptor in various physiological processes [, , , , , ]. SR141716A has been shown to reduce food intake and body weight in rodents [].

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR is an analog of SR141716A that lacks hydrogen bonding potential at the C3 position []. It acts as a neutral antagonist at the CB1 receptor [].

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a structurally similar pyrazole derivative, showcasing the recurrent presence of the 2,4-dichlorophenyl and 4-chlorophenyl substituents in biologically active compounds [].

3-(4-Chloro­phen­yl)-2-(2,4-dichloro­phen­oxy)-5-methyl-8,9,10,11-tetra­hydro-2-benzothieno[2′,3′:2,3]pyrido[4,5-d]pyrimidin-4(3H)-one

  • Compound Description: This compound, a benzothienopyridopyrimidine derivative, further demonstrates the use of both 2,4-dichlorophenyl and 4-chlorophenyl substituents in medicinal chemistry [].

5-(2,4-Di­chloro­phen­oxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This pyrazole derivative exemplifies the continued presence of the 2,4-dichlorophenoxy group in compounds with potential biological interest [].

3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)

  • Compound Description: DCPT is a thiazolidinedione derivative known to cause hepatotoxicity in rats []. It serves as a starting point for investigating the structure-activity relationship of thiazolidinediones and their potential toxicity [].

15-(2,4-dichlorophenyl)-2,3,4,15-tetrahydrochromeno[2′,3′:4,5] pyrimido[6,1-b]quinazoline-1,9-dione

  • Compound Description: This compound represents a complex heterocyclic system incorporating both the quinazoline core and a 2,4-dichlorophenyl substituent, further emphasizing the recurrence of this moiety in various pharmacologically relevant structures [].

2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (50-197)

  • Compound Description: 50-197 is a diaminopyrimidine derivative that acts as a folic acid metabolism antagonist []. It induces delayed effects characteristic of folic acid deficiency in animals [].

2,4-diamino-5-(3',4'-dichlorophenyl) pyrimidine (50-11)

  • Compound Description: 50-11 is a diaminopyrimidine derivative, closely related to 50-197, known for its anti-folic acid activity []. It also produces delayed effects indicative of folic acid deficiency [].

2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine (50-63)

  • Compound Description: Another diaminopyrimidine derivative, 50-63, is recognized for its role in inducing effects similar to folic acid deficiency []. It reinforces the relevance of this class of compounds in disrupting folic acid metabolism.
  • Compound Description: Tetraconazole is a triazole fungicide, highlighting the use of the 2,4-dichlorophenyl group in agricultural applications, specifically for its fungicidal properties [].

cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (KTZ)

  • Compound Description: KTZ is an antifungal agent often complexed with metals to enhance its activity [, ]. Metal-KTZ complexes have demonstrated promising results against various fungal species [, ].
  • Compound Description: Propiconazole, a triazole fungicide, is commonly used in agriculture for disease control, highlighting the application of the 2,4-dichlorophenyl group in managing fungal infections in plants [].

3-(benzylideneamino)-2-(2,4-dichlorophenyl)-quinazoline-4(3H)-ones (BDCQ)

  • Compound Description: BDCQs are a class of compounds being investigated for their anticancer properties, specifically their potential as COX-2 inhibitors []. They are known to target and inhibit COX-2, an enzyme implicated in inflammation and tumor growth [].

2-(2,4-dichlorophenyl)-3-((2-nitrobenzylidene)amino)quinazoline-4(3H)-one

  • Compound Description: This compound is a derivative of BDCQ, featuring a nitro group substitution on the benzylidene moiety []. It represents the exploration of chemical modifications on the BDCQ scaffold to potentially enhance its anticancer activity.

2-(2,4-dichlorophenyl)-3-((3-nitrobenzylidene)amino)quinazoline-4(H)-one

  • Compound Description: Another BDCQ derivative, this compound features a nitro group substitution at a different position on the benzylidene moiety compared with compound 15 []. This highlights the impact of subtle structural changes on potential anticancer activity.

2-(2,4-dichlorophenyl)-3-((2-methoxybenzilidene)amino)quinazoline-4(3H)-one

  • Compound Description: This BDCQ derivative incorporates a methoxy group substitution on the benzylidene ring []. The presence of the methoxy group offers opportunities for potential interactions with biological targets, influencing activity.

2-(2,4-dichlorophenyl)-3-((3-methoxybenzylidene)amino)quinazolin-4(3H)-one

  • Compound Description: This BDCQ derivative features a methoxy substitution at a different position on the benzylidene ring compared with compound 17 [], emphasizing the impact of regioisomeric variations on potential anticancer activity.

2-(((2-(2,4-dichlorophenyl)-4-oxoquinazolin-3(4H)-yl)imino)methyl)-benzenesulfonamide

  • Compound Description: A BDCQ derivative incorporating a sulfonamide group on the benzylidene ring, highlighting the exploration of diverse functional groups to optimize anticancer activity [].

Properties

CAS Number

861208-37-9

Product Name

2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline

Molecular Formula

C22H15Cl3N2O

Molecular Weight

429.73

InChI

InChI=1S/C22H15Cl3N2O/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2

InChI Key

ZWLWNRXKKLZNHJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)OCC4=C(C=C(C=C4)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.